

An In-depth Technical Guide to the Chemical Structure and Properties of Cimigenoside

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Compound of Interest

Compound Name: *Cimigenoside (Standard)*

Cat. No.: *B15557887*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenoside, a cycloartane triterpenoid glycoside primarily isolated from plants of the *Cimicifuga* (now *Actaea*) genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Cimigenoside. Detailed experimental protocols for its extraction, isolation, and analysis are presented, alongside an exploration of its molecular mechanisms of action, particularly its role in key signaling pathways implicated in cancer and inflammation. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Cimigenoside is characterized by a complex cycloartane skeleton, a distinctive feature of many bioactive compounds from *Cimicifuga* species. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physical Properties of Cimigenoside

Property	Value	Source(s)
Molecular Formula	C ₃₅ H ₅₆ O ₉	[1]
Molecular Weight	620.8 g/mol	[1]
IUPAC Name	(2S,3R,4S,5R)-2- [[[(1S,2R,3S,4R,7R,9S,12R,14 S,17R,18R,19R,21R,22S)-2- hydroxy-22-(2-hydroxypropan- 2-yl)-3,8,8,17,19-pentamethyl- 23,24- dioxahaptacyclo[19.2.1.0 ¹ , ¹⁸ .0 ³ , ¹⁷ .0 ⁴ , ¹⁴ .0 ⁷ , ¹² .0 ¹² , ¹⁴]tetracosan- 9-yl]oxy]oxane-3,4,5-triol	[1]
CAS Number	27994-11-2	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO. Sparingly soluble in methanol, ethanol, and acetone.	[2][3][4]
Storage	Store at -20°C for long-term stability.	

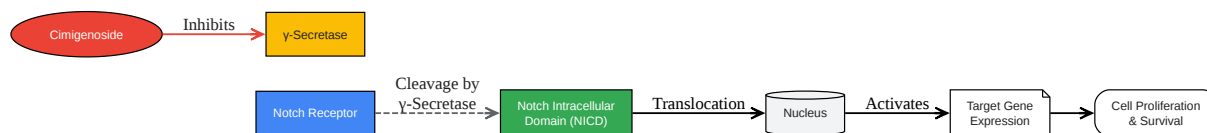
Pharmacological Properties and Mechanism of Action

Cimigenoside exhibits a range of biological activities, with its anti-cancer and immunomodulatory effects being the most extensively studied.

Anti-Cancer Activity

Cimigenoside has demonstrated significant potential as an anti-cancer agent, particularly in breast and lung cancer models. Its primary mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

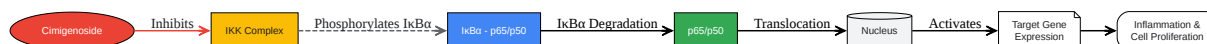
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in numerous cancers. Cimigenoside acts as a novel γ -secretase inhibitor. By inhibiting γ -secretase, it prevents the cleavage of the Notch receptor, thereby blocking the downstream signaling cascade that promotes tumor growth.



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Figure 1: Mechanism of Cimigenoside in the Notch Signaling Pathway.

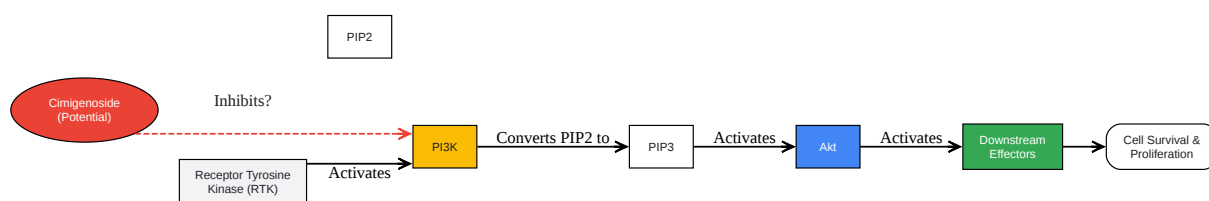
The NF- κ B signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Cimigenoside has been shown to inhibit the activation of the NF- κ B pathway in lung cancer cells.[5] It achieves this by preventing the degradation of I κ B α , which in turn sequesters the p65 subunit in the cytoplasm, thereby inhibiting its nuclear translocation and transcriptional activity.[5]



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Figure 2: Cimigenoside's inhibitory effect on the NF- κ B Signaling Pathway.

Emerging evidence suggests that Cimigenoside may also exert its anti-cancer effects through the modulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. While direct studies on Cimigenoside are ongoing, related ginsenosides have been shown to inhibit this pathway, leading to decreased cancer cell viability.[6][7]



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Figure 3: Potential inhibitory role of Cimigenoside in the PI3K/Akt Pathway.

Immunomodulatory Effects

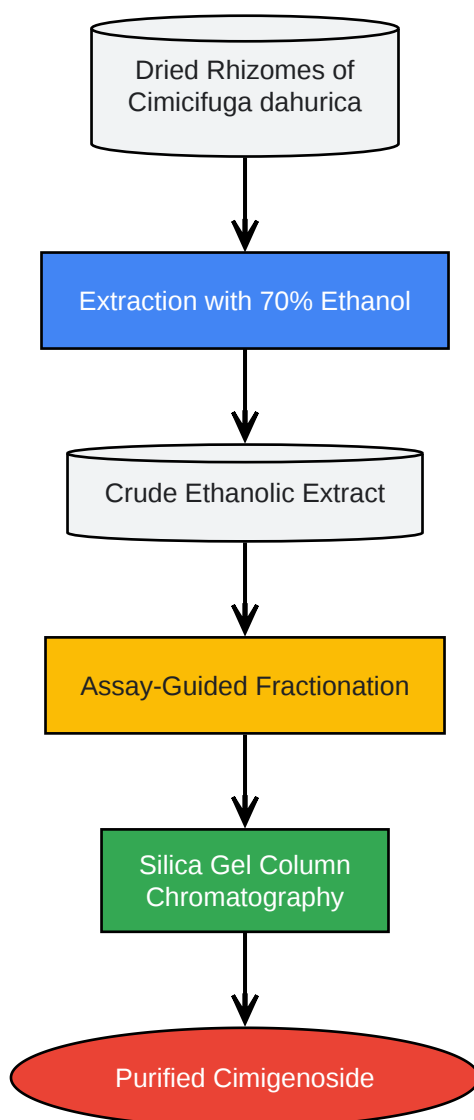
Cimigenoside has been reported to possess immunomodulatory properties, suggesting its potential in the treatment of inflammatory conditions. Further research is needed to fully elucidate the mechanisms underlying these effects.

Experimental Protocols

Extraction and Isolation from *Cimicifuga dahurica*

The following protocol outlines a general procedure for the extraction and isolation of Cimigenoside from the rhizomes of *Cimicifuga dahurica*.^[8]

Workflow for Extraction and Isolation



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Figure 4: General workflow for the extraction and isolation of Cimigenoside.

Detailed Protocol:

- Extraction:
 - Air-dried and powdered rhizomes of Cimicifuga dahurica are extracted with 70% ethanol at room temperature.
 - The extraction is typically repeated multiple times to ensure maximum yield.

- The combined extracts are filtered and concentrated under reduced pressure to obtain the crude ethanolic extract.
- Fractionation and Isolation:
 - The crude extract is subjected to assay-guided fractionation using various chromatographic techniques.
 - Silica Gel Column Chromatography: A common method for the purification of Cimigenoside.^{[9][10]}
 - Stationary Phase: Silica gel (100-200 mesh).
 - Mobile Phase: A gradient solvent system, typically starting with a less polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Cimigenoside.
 - Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cimigenoside.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Detection: UV detection at a wavelength of 203 nm.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.

Biological Assays

This colorimetric assay is used to assess the effect of Cimigenoside on cancer cell proliferation.

- Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of Cimigenoside (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

This assay is used to evaluate the effect of Cimigenoside on the migratory capacity of cancer cells.^[11]

- Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.
- Create a "scratch" in the monolayer using a sterile 200 μ L pipette tip.
- Wash the wells with PBS to remove detached cells and debris.
- Add fresh culture medium containing different concentrations of Cimigenoside.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
- The rate of wound closure is quantified by measuring the area of the scratch at each time point.

Conclusion

Cimigenoside is a promising natural product with significant anti-cancer and potential immunomodulatory properties. Its well-defined chemical structure and its ability to modulate key signaling pathways, such as the Notch and NF- κ B pathways, make it an attractive candidate for further investigation and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this intriguing molecule. Future studies should focus on elucidating its complete pharmacological profile, including its effects on other signaling pathways and its in vivo efficacy and safety.

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